Dicamba-5-aminopentanoic acid

Immunoassay Environmental Monitoring Herbicide Residue

Dicamba-5-aminopentanoic acid (DCc, CAS: 2339488-53-6) is a rationally designed immunizing and heterologous hapten developed specifically for the generation of high-affinity monoclonal antibodies against the herbicide dicamba. Unlike generic dicamba derivatives, DCc employs a 5-aminopentanoic acid spacer arm attached via the carboxylic acid group of dicamba, a strategy that preserves all key antigenic moieties of the parent molecule while optimizing exposure for robust immune recognition.

Molecular Formula C13H15Cl2NO4
Molecular Weight 320.16 g/mol
Cat. No. B12366682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba-5-aminopentanoic acid
Molecular FormulaC13H15Cl2NO4
Molecular Weight320.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C(=O)NCCCCC(=O)O)Cl)Cl
InChIInChI=1S/C13H15Cl2NO4/c1-20-12-9(15)6-5-8(14)11(12)13(19)16-7-3-2-4-10(17)18/h5-6H,2-4,7H2,1H3,(H,16,19)(H,17,18)
InChIKeySYMRUOZYQUAXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicamba-5-aminopentanoic Acid (DCc): A Precision Hapten for High-Sensitivity Dicamba Immunoassays


Dicamba-5-aminopentanoic acid (DCc, CAS: 2339488-53-6) is a rationally designed immunizing and heterologous hapten developed specifically for the generation of high-affinity monoclonal antibodies against the herbicide dicamba [1]. Unlike generic dicamba derivatives, DCc employs a 5-aminopentanoic acid spacer arm attached via the carboxylic acid group of dicamba, a strategy that preserves all key antigenic moieties of the parent molecule while optimizing exposure for robust immune recognition . This design has enabled the first-ever development of highly sensitive monoclonal immunoassays for dicamba residue monitoring in environmental samples.

Why Dicamba-5-aminopentanoic Acid (DCc) Cannot Be Substituted with Generic Dicamba Haptens


Substituting DCc with a generic dicamba hapten—or even other rationally designed analogs—introduces significant risk of immunoassay failure due to fundamental differences in linker composition, tethering site, and antigenic epitope presentation. In the landmark study by López-Puertollano et al., a systematic evaluation of four distinct haptens (DCc, DCa3, DCoa1, and DCoa2) revealed that only antibodies derived from DCc exhibited the requisite high sensitivity and specificity for trace-level environmental monitoring [1]. The specific 5-aminopentanoic acid spacer and its attachment at the carboxylic acid group are critical for generating an immune response that faithfully recognizes free dicamba; alternative linkers or attachment sites yield antibodies with inferior binding characteristics, higher limits of detection, and unacceptable cross-reactivity profiles. The quantitative evidence below demonstrates why procurement of the precisely defined DCc hapten is non-negotiable for reproducible, high-performance immunoassay development.

Dicamba-5-aminopentanoic Acid (DCc) vs. Alternative Haptens: A Quantitative Evidence Guide for Method Selection


Limit of Detection (LOD) Advantage in Direct Competitive ELISA: DCc-Derived mAb vs. Polyclonal Antibody Assays

The monoclonal antibody (mAb) generated using DCc as the immunizing hapten enabled a direct competitive ELISA with a limit of detection (LOD) for dicamba of 0.24 ng/mL [1]. This performance represents a 9.6-fold improvement in sensitivity compared to the widely cited conventional polyclonal antibody-based CI-ELISA, which has a reported LOD of 2.3 ng/mL (2.3 μg/L) [2]. This substantial enhancement in analytical sensitivity is directly attributable to the superior affinity and specificity of the mAbs elicited by the DCc hapten design.

Immunoassay Environmental Monitoring Herbicide Residue

Hapten Design Superiority: DCc Enables High-Affinity mAbs While Alternative Haptens Fail to Generate Usable Reagents

In a direct comparative study, four haptens (DCc, DCa3, DCoa1, and DCoa2) were synthesized and evaluated for their ability to generate monoclonal antibodies against dicamba. Only DCc successfully produced high-affinity mAbs suitable for a sensitive immunoassay [1]. The alternative haptens—differing in linker composition (propionic acid for DCa3) or linker tethering site (oxime-based linkers for DCoa1 and DCoa2)—yielded antibodies with insufficient sensitivity or specificity. This outcome demonstrates that the 5-aminopentanoic acid spacer attached at the carboxylic acid group is a critical design feature unique to DCc.

Antibody Engineering Hapten Design Immunochemistry

Assay Validation: DCc-Based Immunoassay Demonstrates High Accuracy and Precision in Environmental Matrices

The DCc-derived monoclonal antibody-based direct competitive ELISA was rigorously validated using water samples from diverse origins. Spike-recovery studies yielded recovery values consistently between 90% and 120%, with coefficients of variation (CV) remaining below 20% across all tested matrices [1]. This level of accuracy and precision meets the stringent performance criteria established by regulatory bodies for residue analysis methods, confirming the assay's robustness and suitability for real-world environmental monitoring applications.

Analytical Chemistry Method Validation Environmental Analysis

Dicamba-5-aminopentanoic Acid (DCc) Applications: Optimized Scenarios for Environmental Monitoring and Method Development


Development of High-Sensitivity Monoclonal Immunoassays for Dicamba Residue Monitoring in Water

DCc is the essential starting material for generating high-affinity monoclonal antibodies that power ultrasensitive ELISA kits. As demonstrated, assays built with DCc achieve a 0.24 ng/mL LOD, enabling direct detection of dicamba in environmental water samples without extensive sample preconcentration [1]. This application is critical for laboratories conducting routine monitoring of surface and groundwater for regulatory compliance, particularly in regions where dicamba use has increased due to glyphosate-resistant weeds.

Development of Lateral Flow Immunoassays (LFIA) for On-Site Dicamba Screening

The high-affinity mAbs derived from DCc are ideally suited for incorporation into rapid, on-site lateral flow devices (dipstick tests). The validated sensitivity (0.24 ng/mL LOD) and robust performance (90-120% recovery) in complex water matrices support the development of field-deployable screening tools for agronomists, environmental consultants, and regulatory inspectors needing immediate, semi-quantitative results [1].

Hapten Design Reference for Small Molecule Immunoassay Development

DCc serves as a benchmark for rational hapten design in the broader field of small molecule immunoassay development. Its successful use—contrasted with the failure of three alternative hapten designs—provides a validated template for researchers working on other challenging small molecule targets (e.g., pesticides, mycotoxins, environmental contaminants) who require a systematic approach to linker selection and attachment site optimization [1].

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